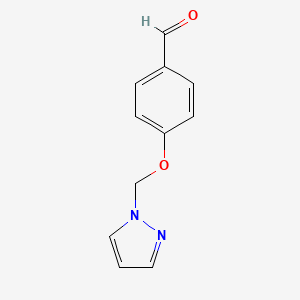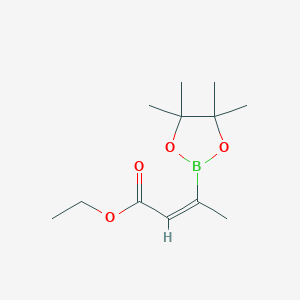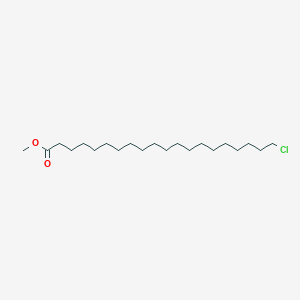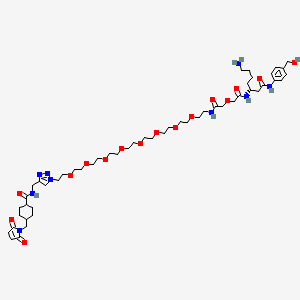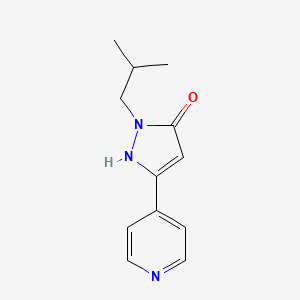
1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isobutyl group at position 1, a pyridin-4-yl group at position 3, and a hydroxyl group at position 5 of the pyrazole ring
準備方法
The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反応の分析
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, resulting in the formation of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-one.
Reduction: The pyridin-4-yl group can be reduced to form the corresponding piperidine derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol has found applications in various fields of scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用機序
The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
類似化合物との比較
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-ylmethanamine: This compound has a methanamine group at position 4 instead of a hydroxyl group at position 5.
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-ylmethanol: This compound has a methanol group at position 4 instead of a hydroxyl group at position 5.
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine: This compound has an amine group at position 5 instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
2-(2-methylpropyl)-5-pyridin-4-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-9(2)8-15-12(16)7-11(14-15)10-3-5-13-6-4-10/h3-7,9,14H,8H2,1-2H3 |
InChIキー |
BQIVMRHJWQKQIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=O)C=C(N1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine](/img/structure/B13338811.png)
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)
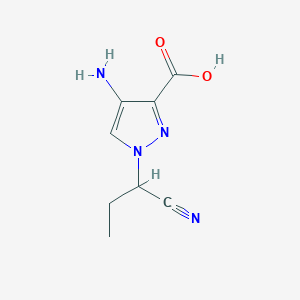

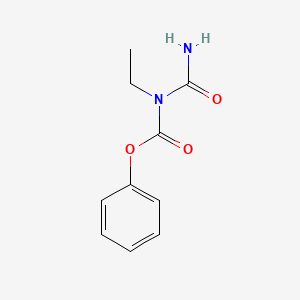
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B13338854.png)
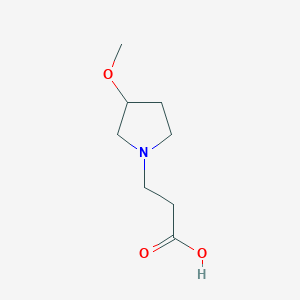
![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
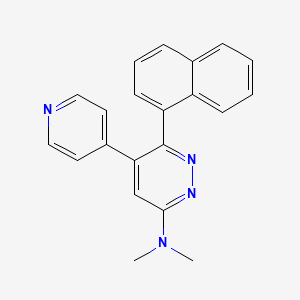
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
